Compositional Fidelity: Single Entity vs. Uncontrolled Mixture
A commercial sample labeled ‘New Fuchsin’ was resolved by RP‑HPLC into three components: New Fuchsin (71.6 ± 0.4 %), Magenta II (25.2 ± 0.2 %), and Magenta I (2.8 ± 0.1 %) [1]. In contrast, New Fuchsin free base (CAS 25739‑74‑6) is obtained as a single chromatographic entity with a purity >95 % after preparative isolation, whereas co‑isolated Magenta II reaches only 92 % purity under the same conditions [1]. This compositional definition eliminates the 25 % contamination with lower‑homolog dyes inherent to commercial ‘New Fuchsin’ chloride.
| Evidence Dimension | Chromatographic purity and homolog composition |
|---|---|
| Target Compound Data | Single component; >95 % purity after preparative isolation |
| Comparator Or Baseline | Commercial ‘New Fuchsin’ chloride: 71.6 % NF + 25.2 % Magenta II + 2.8 % Magenta I; Magenta II preparative purity: 92 % |
| Quantified Difference | Target provides ≥ 3 % absolute purity advantage over isolated Magenta II and eliminates ~28 % non‑target homologs present in commercial grade |
| Conditions | RP‑HPLC (commercial sample quantification) and preparative column liquid chromatography followed by HPLC, NMR, and MS verification (purity assessment). Data from Montes de Oca et al. (2010). |
Why This Matters
Procuring the free base as a single entity eliminates the 28 % homolog variability that confounds inter‑laboratory staining protocols and photodynamic therapy research.
- [1] Montes de Oca MN, Aiassa IM, Urrutia MN, Argüello GA, Ortiz CS. Separation, purification, and characterization of analogues components of a commercial sample of new Fuchsin. J Chromatogr Sci. 2010;48(8):618‑623. doi:10.1093/chromsci/48.8.618. View Source
